molecular formula C14H18N2O B11935484 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

Cat. No.: B11935484
M. Wt: 230.31 g/mol
InChI Key: NJQVSLWJBLPTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-phenyl-3,4-dihydropyrazole.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting the 3-phenyl-3,4-dihydropyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: Similar structure but lacks the 2,2-dimethylpropanone moiety.

    1-Phenyl-3-methylpyrazole: Similar structure but with different alkyl substitution on the pyrazole ring.

Uniqueness

2,2-Dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one is unique due to the presence of both the phenyl group and the 2,2-dimethylpropanone moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2,2-dimethyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)propan-1-one

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3

InChI Key

NJQVSLWJBLPTMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.